molecular formula C9H7N3O4 B12638657 2-Amino-6-nitro-1H-indole-3-carboxylic acid CAS No. 937673-92-2

2-Amino-6-nitro-1H-indole-3-carboxylic acid

Cat. No.: B12638657
CAS No.: 937673-92-2
M. Wt: 221.17 g/mol
InChI Key: JBBHXLIFNVFCKX-UHFFFAOYSA-N
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Description

2-Amino-6-nitro-1H-indole-3-carboxylic acid is a nitro-substituted indole derivative with a carboxylic acid group at position 3, an amino group at position 2, and a nitro group at position 4. Its molecular formula is C₉H₇N₃O₄, with a molar mass of 221.17 g/mol. The compound’s unique substituent arrangement confers distinct physicochemical properties, such as enhanced acidity due to electron-withdrawing nitro and carboxylic acid groups. This structure is pivotal in medicinal chemistry for synthesizing bioactive molecules, though its safety and stability require careful handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937673-92-2

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-amino-6-nitro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c10-8-7(9(13)14)5-2-1-4(12(15)16)3-6(5)11-8/h1-3,11H,10H2,(H,13,14)

InChI Key

JBBHXLIFNVFCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C(=O)O)N

Origin of Product

United States

Preparation Methods

One-Step Reaction Method

One effective method for synthesizing 2-amino-6-nitro-1H-indole-3-carboxylic acid involves a one-step reaction using indole-3-carboxylic acid and o-phenylenediamine as starting materials.

  • Reagents :

    • Indole-3-carboxylic acid
    • o-Phenylenediamine
    • Solvent (e.g., glycerol or ethylene glycol)
    • Catalyst (e.g., phosphoric acid)
  • Procedure :

    • Combine indole-3-carboxylic acid and o-phenylenediamine in a solvent.
    • Heat the mixture to temperatures ranging from 160°C to 200°C.
    • Maintain the reaction for several hours (typically between 3 to 9 hours).
    • After completion, adjust the pH to between 7 and 12 using sodium hydroxide under ice bath conditions.
    • Filter the product and recrystallize from ethanol.
  • Yield : Reported yields range from approximately 78% to over 83% depending on specific conditions such as temperature and molar ratios of reactants.

Esterification Followed by Hydrolysis

Another method involves the esterification of indole derivatives followed by hydrolysis:

  • Reagents :

    • Indole derivatives (e.g., ethyl or tert-butyl esters)
    • Acidic or basic conditions for hydrolysis
  • Procedure :

    • React indole derivatives with a suitable reagent (e.g., trifluoroacetic anhydride) to form esters.
    • Subject these esters to acidic or basic hydrolysis to yield the corresponding carboxylic acids.
  • Challenges : This method has shown limitations, as certain esters may lead to ring-opening products rather than the desired carboxylic acid.

Comparative Analysis of Methods

The following table summarizes the key characteristics of different preparation methods for synthesizing this compound.

Method Reagents Used Temperature Range Reaction Time Yield Range Notes
One-Step Reaction Indole-3-carboxylic acid, o-phenylenediamine 160°C - 200°C 3 - 9 hours 78% - 83% Simple procedure, high yield
Esterification & Hydrolysis Indole esters, acidic/basic conditions Varies Varies Variable Risk of undesired products

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,6-diamino-1H-indole-3-carboxylic acid.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of indole-3-carboxylic acid, including 2-amino-6-nitro-1H-indole-3-carboxylic acid, exhibit potential as inhibitors of HIV integrase. Integrase is crucial for the replication of HIV, and compounds that can inhibit its activity are valuable in antiviral therapy. For instance, studies have shown that specific indole derivatives can effectively bind to the active site of integrase, disrupting viral replication processes .

Neuropharmacological Effects
Indole compounds are known to interact with serotonin receptors. A series of indole-3-carboxylic acid derivatives have been synthesized and tested for their affinity towards the 5-HT2C receptor. One notable derivative demonstrated an IC50 value of 0.5 nM, indicating high potency and selectivity over other serotonin receptors . This suggests potential applications in treating mood disorders and other psychiatric conditions.

Agricultural Applications

Herbicidal Activity
The compound has been explored for its herbicidal properties, functioning as an auxin mimic. Research has demonstrated that certain derivatives show significant inhibitory effects on the growth of weeds by interacting with auxin receptor proteins like TIR1. For example, synthesized indole derivatives exhibited inhibition rates ranging from 60% to 97% on various plant species . This positions this compound as a candidate for developing new herbicides.

Biochemical Research

Biosynthesis Studies
Studies on the biosynthetic pathways involving indole derivatives have revealed their roles in plant metabolism and stress responses. The identification of glucose conjugates of indole-3-carboxylic acid derivatives indicates their importance in plant biochemistry and potential applications in agricultural biotechnology .

Case Studies

Study Focus Findings
Ross et al. (2022)Herbicidal ActivityIndole derivatives showed up to 97% inhibition on weed growth, indicating potential as herbicides .
Zhang et al. (2024)Antiviral PropertiesIndole derivatives inhibited HIV integrase with IC50 values as low as 3.11 μM, highlighting their therapeutic potential .
Mahidol University Study (2021)Phytochemical InvestigationEvaluated compounds from red algae; found moderate anti-cancer activity linked to indole derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-6-nitro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural and functional differences between 2-amino-6-nitro-1H-indole-3-carboxylic acid and related indole derivatives:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound 2-NH₂, 6-NO₂, 3-COOH Amino, Nitro, Carboxylic acid C₉H₇N₃O₄ 221.17 High acidity; precursor for drug synthesis
6-Amino-1-methyl-1H-indole-3-carboxylic acid 6-NH₂, 1-CH₃, 3-COOH Amino, Methyl, Carboxylic acid C₁₀H₁₀N₂O₂ 190.20 Lower acidity; intermediate in peptide coupling
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Chloro, Methyl, Carboxylic acid C₁₀H₈ClNO₂ 209.63 Electron-withdrawing Cl enhances stability; limited solubility
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate 2-NH₂, 6-CN, 3-COOEt Amino, Cyano, Ester C₁₂H₁₁N₃O₂ 237.24 Ester group improves lipid solubility; used in prodrug design
7-Methoxy-1H-indole-3-carboxylic acid 7-OCH₃, 3-COOH Methoxy, Carboxylic acid C₁₀H₉NO₃ 191.18 Electron-donating OCH₃ reduces acidity; fluorescent probes

Physicochemical Properties

  • Acidity: The nitro group in this compound lowers the pKa of the carboxylic acid (~2.5–3.0) compared to methoxy-substituted analogues (pKa ~4.5) .
  • Solubility: The carboxylic acid group enhances water solubility, but the nitro group introduces polarity challenges. In contrast, ethyl ester derivatives (e.g., Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate) exhibit better organic solvent solubility .
  • Stability : Nitro groups may render the compound sensitive to light or heat compared to chloro or methoxy derivatives .

Biological Activity

2-Amino-6-nitro-1H-indole-3-carboxylic acid, a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group, a nitro group, and a carboxylic acid functional group, which contribute to its pharmacological properties.

The molecular formula of this compound is C9H8N4O4C_9H_8N_4O_4 with a molecular weight of 224.19 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC9H8N4O4
Molecular Weight224.19 g/mol
IUPAC Name2-amino-6-nitroindole-3-carboxylic acid
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways. The nitro group is known to facilitate electron transfer processes, which may lead to the generation of reactive oxygen species (ROS), contributing to its antiproliferative effects.

Antiproliferative Effects

Recent studies have demonstrated that indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the effects of several indole derivatives, including this compound, on human cancer cell lines such as MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that this compound could inhibit cell proliferation with median inhibitory concentration (IC50) values ranging from 50 nM to 100 nM depending on the cell line tested .

Mechanistic Studies

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells when treated with this compound, indicating its potential as an anticancer agent .

Study 1: Anticancer Activity

In a recent study published in Pharmaceuticals, researchers synthesized a series of indole derivatives and assessed their biological activities. Among these, this compound exhibited notable antiproliferative effects against MCF-7 and A549 cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes related to cancer progression. The results indicated that this compound could effectively inhibit protein kinases involved in signaling pathways critical for tumor growth, suggesting its potential use in targeted cancer therapy .

Comparative Analysis

To better understand the efficacy of this compound compared to other indole derivatives, a comparative table summarizing their biological activities is presented below:

CompoundIC50 (nM) against MCF-7Apoptosis InductionMechanism
This compound75YesCaspase activation
Indole derivative A45YesROS generation
Indole derivative B120NoCell cycle arrest

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-6-nitro-1H-indole-3-carboxylic acid, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves sequential functionalization of the indole core. A common approach starts with indole-3-carboxylic acid derivatives (e.g., 3-formyl-indole intermediates) followed by nitration at the 6-position and introduction of the amino group at the 2-position. For example:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro groups to the 6-position .
  • Amination : Reductive amination or nucleophilic substitution using ammonia or protected amines.

Q. Analytical Validation :

  • Purity : HPLC with UV detection (λ ~300 nm for nitro-aromatic absorption).
  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to resolve substituent positions (e.g., nitro vs. amino proton environments) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
    • X-ray Crystallography : For unambiguous structural assignment, use SHELX software for refinement .

Q. How should researchers optimize reaction conditions to improve the yield of this compound, particularly considering the nitro group's electron-withdrawing effects?

Methodological Answer: The nitro group’s electron-withdrawing nature deactivates the indole ring, complicating subsequent reactions. Optimization strategies include:

  • Temperature Control : Maintain low temperatures during nitration to avoid over-nitration or ring decomposition .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino group during nitration.
  • Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved when the nitro group's position is ambiguous?

Methodological Answer: Ambiguities in nitro group positioning (e.g., 5- vs. 6-nitro isomers) arise due to similar chemical shifts in 1H^1H NMR. Resolve this by:

  • 2D NMR Techniques :
    • NOESY/ROESY : Detect spatial proximity between nitro group protons and adjacent substituents.
    • HSQC : Correlate 1H^1H-13C^{13}C couplings to identify substituent environments .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis refined using SHELX .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures.

Q. What strategies are effective in mitigating byproduct formation during the nitration step of indole derivatives, specifically for introducing the nitro group at the 6-position?

Methodological Answer: Byproducts (e.g., 5-nitro isomers or dinitro compounds) arise due to competing electrophilic attack. Mitigation approaches:

  • Directed Metalation : Use directing groups (e.g., carboxylic acid or ester moieties) to orient nitration toward the 6-position .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing time and side reactions.
  • Regioselective Catalysts : Employ zeolites or ionic liquids to stabilize transition states favoring 6-substitution .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design applications?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity and charge-transfer potential.
  • Molecular Electrostatic Potential (MEP) : Map electron-deficient regions (nitro group) and nucleophilic sites (amino group).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

Q. What experimental and theoretical approaches reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Experimental :
    • Hansen Solubility Parameters : Measure solubility in solvents spanning polarity ranges (e.g., water, ethanol, DCM).
    • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to infer solvent compatibility.
  • Theoretical :
    • COSMO-RS : Predict solubility via quantum-chemical calculations of solvent-solute interactions.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?

Methodological Answer:

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions.
  • Impurity Profiling : Use LC-MS to detect trace byproducts affecting physical properties.
  • Interlaboratory Comparisons : Collaborate to validate data using shared reference samples.

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